2-Amino-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
2-Amino-2,3-dihydrophthalazine-1,4-dione, also known as luminol, is a chemical compound with the molecular formula C₈H₇N₃O₂ and a molar mass of 177.16 g/mol . It is well-known for its chemiluminescent properties, which make it useful in various applications, particularly in forensic science for detecting blood traces.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2,3-dihydrophthalazine-1,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrophthalic acid with hydrazine, followed by reduction of the resulting 3-nitrophthalhydrazide . The reaction conditions typically involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound with hydrogen peroxide produces a chemiluminescent product that emits light .
Scientific Research Applications
2-Amino-2,3-dihydrophthalazine-1,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-Amino-2,3-dihydrophthalazine-1,4-dione exerts its effects involves the oxidation of the compound, leading to the formation of an excited state intermediate. This intermediate then releases energy in the form of light as it returns to the ground state . The molecular targets and pathways involved include interactions with oxidizing agents and the subsequent emission of light.
Comparison with Similar Compounds
2-Amino-2,3-dihydrophthalazine-1,4-dione is unique due to its strong chemiluminescent properties. Similar compounds include:
3-Aminophthalhydrazide: Another chemiluminescent compound used in similar applications.
Phthalazine-1,4-dione derivatives: These compounds also exhibit chemiluminescent properties and are used in various scientific research applications.
In comparison, this compound is often preferred for its higher luminescence efficiency and broader range of applications.
Properties
CAS No. |
88976-67-4 |
---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-amino-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C8H7N3O2/c9-11-8(13)6-4-2-1-3-5(6)7(12)10-11/h1-4H,9H2,(H,10,12) |
InChI Key |
GAKDOEJMVPAICM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)N |
Origin of Product |
United States |
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